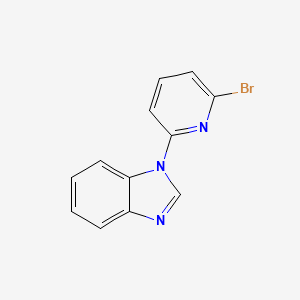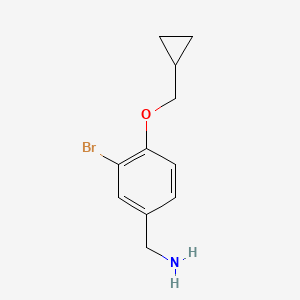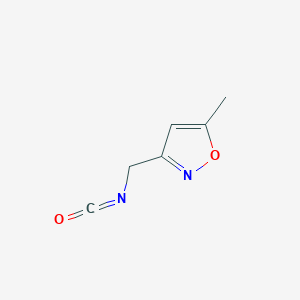
1H-Benzimidazole, 1-(6-bromo-2-pyridinyl)-
Übersicht
Beschreibung
“1H-Benzimidazole, 1-(6-bromo-2-pyridinyl)-” is a derivative of benzimidazole . Benzimidazole is a key heterocycle in therapeutic chemistry and its derivatives are mentioned in the literature as corrosion inhibitors for steels, pure metals, and alloys .
Synthesis Analysis
The synthesis of benzimidazole derivatives is a topic of ongoing research . For instance, Lgaz et al. reported the inhibition effects on MS in 1 M HCl of 2-(2-pyridyl)benzimidazole .Molecular Structure Analysis
The molecular structure of “1H-Benzimidazole, 1-(6-bromo-2-pyridinyl)-” is a benzimidazole ring with a bromo-pyridinyl group attached .Chemical Reactions Analysis
Benzimidazole derivatives act as mixed type inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one .Physical And Chemical Properties Analysis
The empirical formula of “1H-Benzimidazole, 1-(6-bromo-2-pyridinyl)-” is C7H5BrN2 . The molecular weight is 197.03 .Wissenschaftliche Forschungsanwendungen
Xenobiotic Assessment in Food Processing
1H-Benzimidazole derivatives like benzimidazoles have been studied for their presence in foods as xenobiotics, compounds foreign to an organism. Research indicates that heterocyclic amines (HAs) and polycyclic aromatic hydrocarbons (PAHs), categories to which some benzimidazole derivatives belong, are present in various food items, particularly those involving meat and meat products. The study focuses on the intake of such compounds and their relation to cooking methods, temperature, and degree of browning, highlighting the widespread presence and levels of these compounds in different sources. It emphasizes the need for regulatory efforts to manage the intake of these xenobiotics (Zapico et al., 2022).
Pharmacokinetic Properties and Drug Interaction Studies
Benzimidazole derivatives like pantoprazole exhibit specific pharmacokinetic properties. For instance, pantoprazole, a substituted benzimidazole, is a potent inhibitor of gastric H+,K(+)-ATPase with a low potential to inhibit cytochrome P450, showing no significant interaction with diazepam in terms of clearance or elimination half-life. This highlights the potential of certain benzimidazole derivatives to be administered concomitantly with other drugs without necessitating dose adjustment, even at high doses of pantoprazole (Gugler et al., 1996).
Diagnostic and Therapeutic Efficacy Studies
Benzimidazole compounds have been explored for their therapeutic efficacy in treating various infections and diseases. For example, benzimidazoles like albendazole are effective against soil-transmitted helminthiasis, although their efficacy can vary based on the diagnostic method used. Research suggests that despite differences in clinical sensitivity and egg counts among various diagnostic methods, they agree in classifying drug efficacy according to World Health Organization guidelines. This indicates that while benzimidazoles are effective, the choice of diagnostic method can influence the perceived efficacy of the drug (Vlaminck et al., 2019).
Cancer Research and Treatment
In cancer research, benzimidazole derivatives have been used in the treatment of various malignancies. For example, the pharmacokinetics and metabolism of dabigatran, a direct thrombin inhibitor with a benzimidazole component, have been studied, showcasing its potential in the management of thrombotic disorders. The research highlights the drug's bioavailability, excretion patterns, and metabolic pathways, suggesting its potential efficacy and low risk of clinically relevant interactions with drugs metabolized by cytochrome P450 (Blech et al., 2008).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(6-bromopyridin-2-yl)benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3/c13-11-6-3-7-12(15-11)16-8-14-9-4-1-2-5-10(9)16/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYZHHCLPZIWLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C3=NC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Benzimidazole, 1-(6-bromo-2-pyridinyl)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propanamide](/img/structure/B1529374.png)


![3-Thia-9-azaspiro[5.5]undecane](/img/structure/B1529377.png)

![2-chloro-6-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}pyridine-4-carboxylic acid](/img/structure/B1529381.png)




![1-[(Tert-butoxy)carbonyl]-3-ethylpyrrolidine-3-carboxylic acid](/img/structure/B1529388.png)

